
An In-depth Technical Guide to 1-(5-Chloro-2-
methoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
1-(5-Chloro-2-

methoxybenzyl)piperazine

CAS No.: 523980-14-5

Cat. No.: B2499523

Get Quote

Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of

numerous biologically active compounds.[1][2] Its unique physicochemical properties, including

its ability to exist in protonated forms at physiological pH and its capacity for substitution at two

nitrogen atoms, make it a privileged structure in drug design. This guide provides a

comprehensive technical overview of a specific derivative, 1-(5-Chloro-2-
methoxybenzyl)piperazine. While primarily recognized as a key intermediate in the synthesis

of more complex molecules, a thorough understanding of its chemical properties is paramount

for researchers in drug discovery and process development. We will delve into its synthesis,

characterization, reactivity, and handling, providing the field-proven insights necessary for its

effective utilization in a research setting.

Chemical Identity and Physicochemical Properties
1-(5-Chloro-2-methoxybenzyl)piperazine is a disubstituted piperazine derivative. The core

structure consists of a piperazine ring N-substituted with a benzyl group, which is itself
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substituted with chloro and methoxy moieties on the aromatic ring.

Caption: 2D Structure of 1-(5-Chloro-2-methoxybenzyl)piperazine.

Table 1: Physicochemical and Computed Properties

Property Value Source

CAS Number 523980-14-5 [3]

Molecular Formula C₁₂H₁₇ClN₂O [3]

Molecular Weight 240.73 g/mol [3]

Purity ≥98% (Typical Commercial) [3]

Topological Polar Surface Area

(TPSA)
24.5 Å² [3]

LogP (Computed) 1.7538 [3]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 3 [3]

Rotatable Bonds 3 [3]

Storage Sealed in dry, 2-8°C [3]

Synthesis and Purification
The most direct and common method for synthesizing N-benzylpiperazines is through reductive

amination. This approach offers high yields and operational simplicity, making it ideal for both

lab-scale and larger preparations. The causality behind this choice lies in the mild reaction

conditions and the high selectivity for the secondary amine product when piperazine is used in

excess.
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Reaction Setup

Reductive Amination

Workup & Isolation

Purification

Dissolve 5-chloro-2-methoxybenzaldehyde
and excess piperazine in methanol

Stir mixture at room temperature

Add Sodium Borohydride (NaBH₄)
portion-wise to control reaction

Monitor reaction by TLC until
starting aldehyde is consumed

Quench reaction with water

Extract product with
Dichloromethane (DCM)

Dry organic layer over Na₂SO₄,
filter, and concentrate

Purify crude product via
column chromatography or recrystallization

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-(5-Chloro-2-methoxybenzyl)piperazine.
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Experimental Protocol: Reductive Amination
Reaction Setup: To a solution of 5-chloro-2-methoxybenzaldehyde (1.0 eq) in methanol

(MeOH), add piperazine (2.0-3.0 eq). The use of excess piperazine is critical to minimize the

formation of the undesired 1,4-dibenzylated byproduct. Stir the mixture at room temperature

for 30 minutes to allow for the formation of the intermediate iminium ion.

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5

eq) portion-wise over 20-30 minutes. This controlled addition prevents a rapid exotherm and

ensures a safe reaction profile.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by

Thin Layer Chromatography (TLC) until the benzaldehyde starting material is fully consumed

(typically 2-4 hours).

Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol

under reduced pressure.

Extraction: Extract the aqueous residue with a suitable organic solvent, such as

dichloromethane (DCM) or ethyl acetate (3x).

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification: The crude product can be purified by flash column chromatography on silica gel

or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl

acetate) to afford the pure 1-(5-Chloro-2-methoxybenzyl)piperazine.

Spectroscopic Characterization
Unambiguous characterization is essential for verifying the identity and purity of the

synthesized compound. The following spectral data are predicted based on the structure and

analysis of similar compounds.[4][5][6]

Table 2: Predicted Spectroscopic Data
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Technique Expected Observations

¹H NMR

δ ~7.2-7.3 (m, 2H, Ar-H), δ ~6.8 (d, 1H, Ar-H), δ

~3.8 (s, 3H, -OCH₃), δ ~3.5 (s, 2H, Ar-CH₂-N), δ

~2.9 (t, 4H, piperazine CH₂), δ ~2.4 (t, 4H,

piperazine CH₂), δ ~1.9 (s, 1H, -NH).

¹³C NMR

δ ~156 (Ar-C-O), δ ~130-132 (Ar-C-Cl), δ ~128-

130 (Ar-C), δ ~110-115 (Ar-C), δ ~58 (Ar-CH₂-

N), δ ~55 (-OCH₃), δ ~54 (piperazine CH₂), δ

~46 (piperazine CH₂).

Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 241.1.

IR (KBr, cm⁻¹)

~3300 (N-H stretch), ~3000-2800 (C-H stretch),

~1600, 1490 (Aromatic C=C stretch), ~1240 (C-

O stretch, aryl ether), ~1100 (C-N stretch).

Mass Spectrometry Fragmentation
The primary fragmentation pathway in mass spectrometry involves the cleavage of the benzylic

C-N bond, which is the weakest bond in the molecule. This results in the formation of a stable,

resonance-delocalized 5-chloro-2-methoxybenzyl cation.

[C₁₂H₁₇ClN₂O]⁺
m/z = 240/242

[C₈H₈ClO]⁺
5-chloro-2-methoxybenzyl cation

m/z = 155/157

Benzylic Cleavage

[C₄H₉N₂]⁺
Piperazinyl radical cation

m/z = 85

Benzylic Cleavage

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for 1-(5-Chloro-2-
methoxybenzyl)piperazine.
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Reactivity and Synthetic Utility
The chemical behavior of 1-(5-Chloro-2-methoxybenzyl)piperazine is dictated by its

functional groups:

Piperazine Moiety: The secondary amine (-NH) is nucleophilic and basic. It readily

undergoes reactions such as acylation, alkylation, arylation, and sulfonylation. This position

is the primary site for derivatization to build more complex target molecules. The tertiary

amine is also basic and can be protonated or quaternized.

Aromatic Ring: The benzene ring is substituted with an electron-donating group (EDG),

methoxy (-OCH₃), and an electron-withdrawing group (EWG), chloro (-Cl). The methoxy

group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-

director. Their combined effect makes the ring moderately activated towards electrophilic

aromatic substitution, with substitution likely occurring at positions ortho and para to the

methoxy group.

Benzylic Position: The benzylic C-H bonds are not particularly reactive under standard

conditions but can be susceptible to oxidation under harsh conditions.

Its principal utility is as a synthetic building block. The secondary amine provides a reactive

handle for coupling with various electrophiles (e.g., acid chlorides, alkyl halides, isocyanates) to

generate a diverse library of compounds for screening in drug discovery programs.[7][8]

Biological and Pharmacological Context
The piperazine scaffold is a cornerstone of modern pharmacology, present in drugs targeting a

vast array of biological systems.[1] Derivatives have shown efficacy as antipsychotics,

antidepressants (e.g., Trazodone), antihistamines, and anticancer agents.[8][9]

While 1-(5-Chloro-2-methoxybenzyl)piperazine itself is not typically an active pharmaceutical

ingredient, it serves as a crucial intermediate for molecules that target receptors such as

serotonin (5-HT) and dopamine receptors.[10][11] For example, modifications of the secondary

amine are a common strategy to develop ligands with high affinity and selectivity for specific G-

protein coupled receptors (GPCRs). The specific substitution pattern on the benzyl ring (5-

chloro, 2-methoxy) is designed to fine-tune properties like lipophilicity, metabolic stability, and

receptor binding interactions of the final target molecule.
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Safety and Handling
No specific safety data sheet (SDS) is available for 1-(5-Chloro-2-methoxybenzyl)piperazine.

However, based on structurally related piperazine compounds, the following precautions are

advised.[12][13][14][15]

Hazards: Likely to be harmful if swallowed, causing skin irritation and serious eye irritation.

May cause respiratory irritation.[13][15]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear nitrile or neoprene protective gloves and a lab coat.

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or

aerosols are generated, use a NIOSH-approved respirator.

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Avoid breathing dust or vapors. Keep the container tightly closed in a dry, cool, and well-

ventilated place.[16]

Conclusion
1-(5-Chloro-2-methoxybenzyl)piperazine is a valuable chemical intermediate whose

properties are well-defined by its constituent functional groups. A solid understanding of its

synthesis via reductive amination, its characteristic spectroscopic signature, and the reactivity

of its piperazine nitrogen is essential for its successful application in research. This guide

provides the foundational knowledge and practical protocols for scientists and researchers to

confidently handle, characterize, and utilize this versatile building block in the pursuit of novel

chemical entities with potential therapeutic value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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